molecular formula C41H55N9O12S B132768 (3S)-3-[[(2S)-2-[[(2S,4R)-1-[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-[[(2S)-1-[[2-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpro CAS No. 158641-27-1

(3S)-3-[[(2S)-2-[[(2S,4R)-1-[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-[[(2S)-1-[[2-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpro

Cat. No.: B132768
CAS No.: 158641-27-1
M. Wt: 898 g/mol
InChI Key: KAHQNCNJNYLAMQ-AILGIMQKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-3-[[(2S)-2-[[(2S,4R)-1-[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-[[(2S)-1-[[2-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpro is a neuropeptide derived from the blowfly Calliphora vomitoria. It is a member of the met-callatostatin family, which includes several post-translational modifications of the parent compound. The amino acid sequence of this compound is Gly-Pro-Pro-Tyr-Asp-Phe-Gly-Met-NH2, with a hydroxylation at the Pro3 position .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-[[(2S)-2-[[(2S,4R)-1-[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-[[(2S)-1-[[2-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpro involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids. The hydroxylation at the Pro3 position is achieved through post-synthetic modification .

Industrial Production Methods

Industrial production of this compound is not well-documented, but it likely follows similar SPPS techniques used in laboratory settings. Large-scale production would require optimization of reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-[[(2S)-2-[[(2S,4R)-1-[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-[[(2S)-1-[[2-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpro undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3S)-3-[[(2S)-2-[[(2S,4R)-1-[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-[[(2S)-1-[[2-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpro has several scientific research applications:

Mechanism of Action

(3S)-3-[[(2S)-2-[[(2S,4R)-1-[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-[[(2S)-1-[[2-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpro exerts its effects by binding to specific receptors in the nervous system of insects. This binding inhibits the spontaneous peristaltic contractions of the ileum, leading to reduced gut motility. The molecular targets include G-protein coupled receptors (GPCRs) that mediate the inhibitory signaling pathways .

Properties

CAS No.

158641-27-1

Molecular Formula

C41H55N9O12S

Molecular Weight

898 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S,4R)-1-[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-[[(2S)-1-[[2-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C41H55N9O12S/c1-63-15-13-27(36(43)57)45-33(53)21-44-37(58)28(16-23-6-3-2-4-7-23)46-39(60)30(19-35(55)56)47-38(59)29(17-24-9-11-25(51)12-10-24)48-40(61)32-18-26(52)22-50(32)41(62)31-8-5-14-49(31)34(54)20-42/h2-4,6-7,9-12,26-32,51-52H,5,8,13-22,42H2,1H3,(H2,43,57)(H,44,58)(H,45,53)(H,46,60)(H,47,59)(H,48,61)(H,55,56)/t26-,27+,28+,29+,30+,31+,32+/m1/s1

InChI Key

KAHQNCNJNYLAMQ-AILGIMQKSA-N

SMILES

CSCCC(C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3CC(CN3C(=O)C4CCCN4C(=O)CN)O

Isomeric SMILES

CSCC[C@@H](C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H]4CCCN4C(=O)CN)O

Canonical SMILES

CSCCC(C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3CC(CN3C(=O)C4CCCN4C(=O)CN)O

sequence

GPXYDFGM

Synonyms

(Hyp(3))Met-callatostatin
Gly-Pro-Hyp-Tyr-Asp-Phe-Gly-Met-NH2
glycyl-prolyl-hydroxyprolyl-tyrosyl-aspartyl-phenylalanyl-glycyl-methioninamide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.